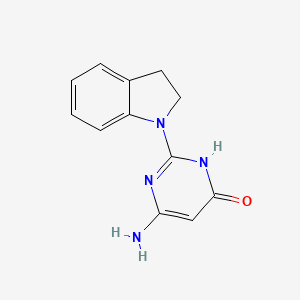![molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8](/img/structure/B1417572.png)
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H8N4O2 . It is a derivative of the pyrazolopyrimidine class of compounds . This class of compounds has found applications in various areas of organic synthesis .
Synthesis Analysis
The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves a multicomponent reaction with 3-aminopyrazole, nitro synthons, and benzaldehyde at room temperature in acetic acid . This leads to the immediate formation of 6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is represented by the InChI code: 1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 .Chemical Reactions Analysis
The reactivity of the five-membered heterocycle used in the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, as well as its associated intermediates, is high . This suggests that the compound could be involved in various chemical reactions.Physical And Chemical Properties Analysis
The molecular weight of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is 168.16 .Aplicaciones Científicas De Investigación
-
Synthesis of 1,2,4-triazole-containing scaffolds
- Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Method: The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .
- Results: This method has led to the discovery of new drug candidates .
-
Formation and alkylation of 6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines
- Application: 6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines have potential biological activity against viruses, potential for the treatment of sepsis and diabetes mellitus, and synthetic applications as scaffolds for the design of heteroannulated purines .
- Method: The formation of these compounds occurs in the presence of protic acids, their methylation, as well as the possibility of performing a multicomponent transformation with trioxane .
- Results: The development of methods for the preparation of such synthetically interesting and potentially biologically active compounds is an important direction of research .
-
Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines
- Application: These compounds are important building blocks in medicinal chemistry. They can be used to create sophisticated structural motifs for drug discovery .
- Method: The synthesis involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .
- Results: The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .
-
- Application: Tetrahydropyrazolo[1,5-a]pyrimidine can be used as an adenine mimetic for binding to the ATP-binding sites of proteins .
- Method: The compound can be used in biochemical assays to study protein function .
- Results: This approach can provide insights into protein function and aid in the design of new drugs .
-
Synthesis of Pyrazolopyridopyrimidines
- Application: Pyrazolopyridopyrimidines have a wide range of pharmacological activities, such as anticonvulsants, antiproliferative agents, anti-inflammatories, and analgesic agents .
- Method: The synthesis of these compounds involves multi-component reactions .
- Results: These compounds have shown promise in various areas of organic synthesis .
-
Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines
- Application: These compounds are important building blocks in medicinal chemistry. They can be used to create sophisticated structural motifs for drug discovery .
- Method: The synthesis involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .
- Results: The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .
-
- Application: Tetrahydropyrazolo[1,5-a]pyrimidine can be used as an adenine mimetic for binding to the ATP-binding sites of proteins .
- Method: The compound can be used in biochemical assays to study protein function .
- Results: This approach can provide insights into protein function and aid in the design of new drugs .
-
Synthesis of Pyrazolopyridopyrimidines
- Application: Pyrazolopyridopyrimidines have a wide range of pharmacological activities, such as anticonvulsants, antiproliferative agents, anti-inflammatories, and analgesic agents .
- Method: The synthesis of these compounds involves multi-component reactions .
- Results: These compounds have shown promise in various areas of organic synthesis .
Direcciones Futuras
The development of methods for the preparation of 6-nitro-4,7-dihydro derivatives of azolo[1,5-a]pyrimidines, such as 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is an important direction of research . These compounds are synthetically interesting and potentially biologically active, making them promising candidates for further study .
Propiedades
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYKSXYBFPTTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

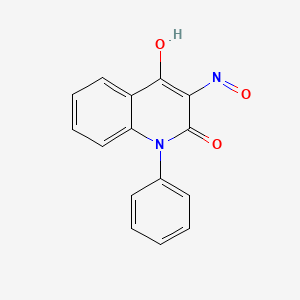
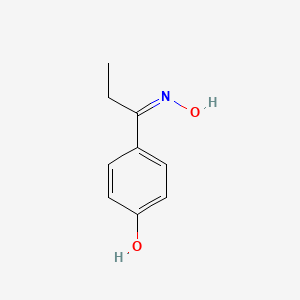
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)
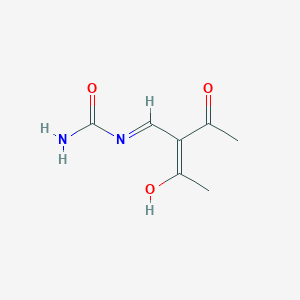

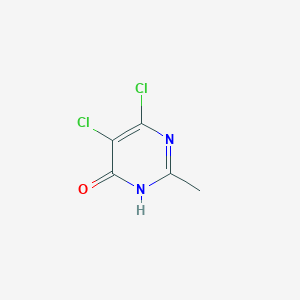
![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)
![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)
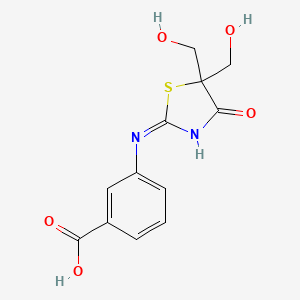
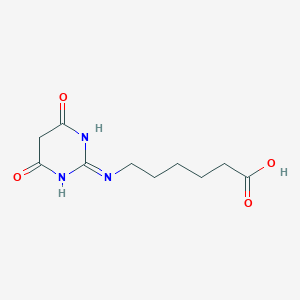
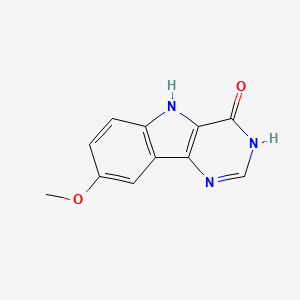
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
